2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone
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Overview
Description
2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone is an organic compound with the molecular formula C8H10F3NO3 It features a cyclopentanone ring substituted with a trifluoromethyl group and a nitroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone typically involves the reaction of cyclopentanone with a trifluoromethyl nitroalkane under specific conditions. One common method is the Michael addition reaction, where cyclopentanone reacts with 1-nitro-2-trifluoromethylethylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation and crystallization would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopentanone derivatives.
Scientific Research Applications
2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, particularly in the field of fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Trifluoromethyl-2-nitroethyl)cyclohexanone: Similar structure but with a cyclohexanone ring.
2-(1-Trifluoromethyl-2-nitroethyl)cyclobutanone: Similar structure but with a cyclobutanone ring.
2-(1-Trifluoromethyl-2-nitroethyl)cyclopropanone: Similar structure but with a cyclopropanone ring.
Uniqueness
2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone is unique due to its specific ring size and the presence of both trifluoromethyl and nitro groups
Properties
IUPAC Name |
2-(1,1,1-trifluoro-3-nitropropan-2-yl)cyclopentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)6(4-12(14)15)5-2-1-3-7(5)13/h5-6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEJXCPEXVPLAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(C[N+](=O)[O-])C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549307 |
Source
|
Record name | 2-(1,1,1-Trifluoro-3-nitropropan-2-yl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112091-99-3 |
Source
|
Record name | 2-(1,1,1-Trifluoro-3-nitropropan-2-yl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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